4-(3-Ethoxyphenyl)piperidine

Prostanoid receptor pharmacology EP3 antagonist Pain and inflammation

4-(3-Ethoxyphenyl)piperidine (CAS 946714-06-3) is a differentiated research scaffold featuring a 3-ethoxyphenyl moiety that imparts a calculated XLogP3 of 2.4 and TPSA of 21.3 Ų, ideal for CNS penetration. Its unique substitution pattern distinguishes it from methoxy or positional isomers, ensuring reproducible SAR studies. Validated for EP3 receptor binding and anticancer assays. Procure high-purity (≥95%) material to maintain experimental integrity in your drug discovery programs.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 946714-06-3
Cat. No. B15308200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethoxyphenyl)piperidine
CAS946714-06-3
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2CCNCC2
InChIInChI=1S/C13H19NO/c1-2-15-13-5-3-4-12(10-13)11-6-8-14-9-7-11/h3-5,10-11,14H,2,6-9H2,1H3
InChIKeyVDNHZDJFNHSMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 100 mg / 0.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Ethoxyphenyl)piperidine (CAS 946714-06-3): A Position-Specific Piperidine Scaffold for CNS and Receptor Pharmacology


4-(3-Ethoxyphenyl)piperidine (CAS 946714-06-3) is a substituted piperidine derivative featuring a 3-ethoxyphenyl moiety at the 4-position of the piperidine ring [1]. This specific substitution pattern yields a molecular weight of 205.30 g/mol, an XLogP3 value of 2.4, and a topological polar surface area (TPSA) of 21.3 Ų [2]. The compound belongs to a class of nitrogen-containing heterocycles widely utilized as scaffolds in medicinal chemistry for CNS-targeted ligands [1]. The ethoxy group at the meta position of the phenyl ring differentiates it from unsubstituted, methoxy, or ortho/para-substituted analogs, imparting distinct lipophilic and electronic characteristics that influence receptor recognition and ADME properties [1] [2].

Why Generic Piperidine Scaffolds Cannot Substitute for 4-(3-Ethoxyphenyl)piperidine in Precision Pharmacology


In-class piperidine analogs exhibit wide-ranging differences in receptor affinity, selectivity, and ADME profiles due to subtle variations in aryl substitution [1]. For instance, substituting the ethoxy group of 4-(3-Ethoxyphenyl)piperidine with a methoxy group reduces lipophilicity and alters electronic distribution, directly impacting binding pocket complementarity and metabolic stability [2]. Similarly, positional isomers (e.g., 4-(2-ethoxyphenyl)piperidine) can display vastly different steric and conformational properties, leading to unpredictable changes in potency and off-target effects [3]. Therefore, generic substitution without experimental validation risks compromising experimental reproducibility and project timelines. The following evidence establishes the quantifiable differentiation of the 3-ethoxy substitution pattern relative to its closest analogs.

Quantitative Differentiation of 4-(3-Ethoxyphenyl)piperidine: Head-to-Head Binding and Physicochemical Comparisons


EP3 Receptor Antagonist Binding Affinity (Ki) vs. Reference Antagonists

4-(3-Ethoxyphenyl)piperidine demonstrates potent antagonism at the rat EP3 receptor with a Ki of 3.16 nM [1]. This value is comparable to the EP3 antagonist 'EP3 antagonist 2' (Ki = 3.3 nM) [2] but is approximately 10-fold less potent than the highly selective L-798,106 (Ki = 0.3 nM) . In contrast, many non-specific piperidine derivatives exhibit micromolar affinity for prostanoid receptors or lack measurable EP3 activity altogether, underscoring the specific recognition conferred by the 3-ethoxyphenyl motif [3].

Prostanoid receptor pharmacology EP3 antagonist Pain and inflammation

Lipophilicity (LogP) Differentiation vs. 4-(3-Methoxyphenyl)piperidine Analog

The calculated lipophilicity (XLogP3) of 4-(3-Ethoxyphenyl)piperidine is 2.4 [1], which is slightly lower than the reported LogP of its methoxy analog, 4-(3-Methoxyphenyl)piperidine (LogP = 2.49) [2]. This ~0.1 LogP reduction, despite the addition of a methylene unit, suggests a unique conformational or electronic effect of the ethoxy group on overall hydrophobicity. While both compounds fall within the optimal range for CNS penetration (LogP ~2-4), the ethoxy variant may offer a subtle advantage in modulating passive permeability or off-target promiscuity [3].

ADME optimization Lipophilicity CNS drug design

In Vitro Antiproliferative Activity Against FaDu Hypopharyngeal Carcinoma Cells

The hydrochloride salt of 4-(3-Ethoxyphenyl)piperidine exhibits an IC50 of 6.3 μg/mL against FaDu hypopharyngeal carcinoma cells in vitro . This level of activity, while not as potent as classical chemotherapeutics (e.g., cisplatin IC50 ~0.5-2 μg/mL in FaDu cells), is comparable to other unoptimized piperidine-based screening hits (typically IC50 values ranging from 2 to 50 μg/mL) [1]. Notably, many closely related 4-arylpiperidines lacking the ethoxy group show no detectable activity in this assay, highlighting the functional significance of this specific substitution .

Anticancer screening FaDu cell line Piperidine cytotoxicity

Structural Differentiation: Conformational and Electronic Effects of 3-Ethoxy vs. 4-Ethoxy Substitution

The meta-substitution (3-position) of the ethoxy group in 4-(3-Ethoxyphenyl)piperidine yields a calculated XLogP3 of 2.4 and TPSA of 21.3 Ų [1], which are distinct from the para-substituted isomer 4-(4-Ethoxyphenyl)piperidine (XLogP3 = 2.3, TPSA = 21.3 Ų) [2] and the ortho-substituted analog 4-(2-Ethoxyphenyl)piperidine (XLogP3 = 2.3, TPSA = 21.3 Ų) [3]. While TPSA is identical across isomers, the subtle differences in logP and the drastically different molecular shapes (due to the orientation of the ethoxy group) can lead to distinct binding modes at protein targets. For instance, ortho-substituted piperidines often exhibit increased steric hindrance, reducing affinity for certain GPCRs, whereas meta-substitution may preserve key π-stacking interactions while altering vector direction for the terminal ethyl group [4].

Structure-activity relationship (SAR) Conformational analysis Receptor binding

High-Impact Research and Procurement Applications for 4-(3-Ethoxyphenyl)piperidine


EP3 Receptor Antagonist Lead Generation and Optimization

Given its low nanomolar Ki for the EP3 receptor [1], 4-(3-Ethoxyphenyl)piperidine serves as an excellent starting point for medicinal chemistry programs targeting inflammatory pain, cancer, or other EP3-mediated pathologies. Its distinct chemotype relative to existing EP3 antagonists like L-798,106 [2] provides a fresh IP position and the potential to identify novel binding interactions through SAR studies. Procurement of high-purity material (>95%) is essential for accurate radioligand binding assays and follow-up functional studies.

CNS Penetrant Scaffold for Neurological Disorder Research

The calculated XLogP3 of 2.4 and TPSA of 21.3 Ų [1] place 4-(3-Ethoxyphenyl)piperidine squarely within the optimal CNS drug space [2]. This property profile, combined with the proven ability of piperidines to modulate neurotransmitter receptors [3], makes it a valuable intermediate for synthesizing novel ligands targeting dopamine, serotonin, or other CNS receptors. Researchers can leverage this scaffold to explore new chemical space while maintaining favorable brain penetration potential.

Differentiated Building Block for Anticancer Library Synthesis

The observed antiproliferative activity against FaDu hypopharyngeal carcinoma cells (IC50 = 6.3 μg/mL) [1] validates this compound as a biologically active building block for anticancer library synthesis. Its unique 3-ethoxyphenyl substitution pattern [2] offers a distinct SAR starting point compared to more common 4-methoxy or unsubstituted phenyl piperidines, potentially leading to novel mechanisms of action or improved selectivity profiles against specific cancer cell lines.

Positional Isomer Tool Compound for Receptor Binding Studies

The subtle physicochemical differences between 4-(3-Ethoxyphenyl)piperidine and its ortho- and para-substituted isomers [1] [2] make it an ideal tool compound for probing steric and electronic requirements of receptor binding pockets. By comparing the affinity and functional activity of all three isomers at a given target, medicinal chemists can deconvolute the contributions of lipophilicity, shape, and electronic distribution to molecular recognition, thereby informing more rational design of optimized ligands.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-Ethoxyphenyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.